6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole (680C91) is a synthetic small molecule primarily recognized for its inhibitory activity against the enzyme tryptophan 2,3-dioxygenase (TDO) [, , , , , , , , , , , , ]. This enzyme catalyzes the first and rate-limiting step in the kynurenine pathway, which is the major metabolic route for the essential amino acid tryptophan [, ]. The kynurenine pathway produces several bioactive metabolites, some of which exhibit neuroactive properties and can influence immune responses [, ].
680C91 is classified as a benzotriazole derivative and is part of a broader category of tryptophan catabolism inhibitors. It was developed as part of a series aimed at targeting enzymes that metabolize tryptophan, specifically focusing on tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase. The compound's design was influenced by structure-activity relationship studies that aimed to optimize its inhibitory potency while minimizing off-target effects.
The synthesis of 680C91 involves several key steps primarily utilizing cross-coupling reactions. The initial approach employs the Suzuki-Miyaura cross-coupling method between halogenated benzotriazole analogs and indole boronic esters. This method allows for the formation of carbon-carbon bonds, crucial for constructing the complex molecular framework of 680C91.
The synthetic pathways have been optimized to ensure high yields and purity of 680C91, making it suitable for biological evaluations .
680C91 has a complex molecular structure characterized by a benzotriazole core fused with an indole moiety. The specific arrangement of atoms contributes to its biological activity as a selective inhibitor.
Molecular modeling studies have provided insights into how 680C91 interacts with the enzyme's active site, facilitating the design of more potent analogs .
Inhibitory assays demonstrate that 680C91 effectively blocks the enzymatic activity of tryptophan 2,3-dioxygenase in various cell lines. The compound's mechanism involves binding to the enzyme's active site, preventing substrate access.
The compound has shown minimal toxicity in preliminary studies, suggesting its potential for therapeutic applications without significant adverse effects .
The mechanism by which 680C91 exerts its effects involves competitive inhibition of the enzyme tryptophan 2,3-dioxygenase. By binding to the active site, it prevents the conversion of tryptophan into kynurenine:
Studies indicate that pharmacological inhibition of this pathway may reverse tumoral immune resistance, enhancing anti-tumor immunity .
680C91 exhibits several notable physical and chemical properties:
The primary applications of 680C91 lie within cancer research and immunotherapy:
TDO2 catalyzes the initial, rate-limiting step in the kynurenine pathway, inserting molecular oxygen into L-tryptophan to form N-formylkynurenine. This reaction regulates systemic tryptophan availability for two critical pathways:
Unlike IDO (widely expressed in extrahepatic tissues), TDO2 is predominantly hepatic and functions as a tetrameric enzyme with high substrate specificity for tryptophan [4] [10]. Its activity is hormonally induced (e.g., by glucocorticoids) and feedback-inhibited by NAD⁺ derivatives [4].
Table 1: Key Enzymes in Tryptophan Metabolism
Enzyme | Primary Site | Substrate Specificity | Function | Inhibition by 680C91 |
---|---|---|---|---|
TDO2 | Liver | High for tryptophan | Rate-limiting step in kynurenine pathway | Yes (Ki = 51 nM) |
IDO1/2 | Extrahepatic tissues (placenta, lung, immune cells) | Broader substrate range | Immune tolerance, antimicrobial defense | No activity |
TPH1/2 | CNS, gut | Tryptophan | Rate-limiting step in serotonin synthesis | Not affected |
Mechanism of 680C91:680C91 binds competitively to TDO2’s substrate pocket, sterically hindering tryptophan access. Key biochemical effects include:
Cancer Pathogenesis and Immune Evasion
TDO2 overexpression is a hallmark of aggressive malignancies (e.g., glioblastoma, triple-negative breast cancer, melanoma). It facilitates tumor immune escape through:
Neurodegenerative Disorders
Aberrant kynurenine pathway activation generates neurotoxic metabolites:
Inflammatory Digestive Diseases
TDO2 dysregulation occurs in colitis-associated cancer and non-alcoholic fatty liver disease (NAFLD):
Table 2: Pathophysiological Roles of TDO2 and Effects of 680C91
Disease Context | Consequence of TDO2 Dysregulation | Effect of 680C91 Intervention |
---|---|---|
Solid Tumors | Immune suppression, angiogenesis, metastasis | Restores T-cell function, inhibits MMP9 and tube formation [8] [9] |
Neurodegeneration | Quinolinic acid-induced excitotoxicity | Elevates serotonin, reduces QA [3] [6] |
Angiogenesis | VEGF-driven endothelial proliferation | Blocks AhR nuclear translocation in HUVECs [8] |
Digestive Cancers | Tumor microenvironment immunosuppression | Enhances checkpoint inhibitor efficacy [4] |
Advantages Over IDO Inhibition
TDO2’s liver-specific expression and substrate selectivity make it a superior target versus IDO:
Synergy with Immunotherapy
Preclinical data support combining 680C91 with immune checkpoint blockers:
Multi-Pathway Modulation
680C91 simultaneously corrects serotonin deficits and kynurenine toxicity:
Table 3: Therapeutic Applications of 680C91 in Preclinical Studies
Disease Model | Key Mechanism | Observed Outcome |
---|---|---|
Rat depression models | ↑ Brain tryptophan → ↑ serotonin/5-HIAA | Sustained antidepressant effects vs. tryptophan load [3] |
Melanoma (A375 cells) | ↓ Kyn → ↓ AhR activation → ↓ MMP9 | Inhibited endothelial tube formation [8] |
Triple-negative breast cancer | Blocks TDO2-AhR anoikis resistance | Suppressed metastasis [5] |
Alzheimer’s models | ↓ QA → ↓ NMDA excitotoxicity | Improved neuronal survival [6] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3